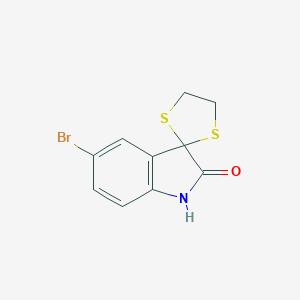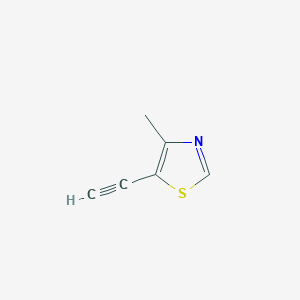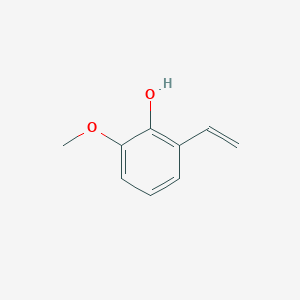
Phenol, 2-ethenyl-6-methoxy-
Übersicht
Beschreibung
Phenol, 2-ethenyl-6-methoxy-, also known as eugenol, is a naturally occurring compound found in various plants such as clove, cinnamon, and nutmeg. It is widely used in the food, cosmetic, and pharmaceutical industries due to its pleasant aroma and antimicrobial properties.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activities
Phenol, 2-ethenyl-6-methoxy- and its derivatives exhibit significant antioxidant activities. These activities are influenced by the presence of methoxyl (-OCH3) and phenolic hydroxyl (-OH) groups, which enhance the antioxidant capabilities through mechanisms such as hydrogen atom transfer and electron donation ability (Chen et al., 2020).
Biomass Proxy in Geochemical Studies
Methoxyphenols like 2-ethenyl-6-methoxy-phenol are used as proxies for terrestrial biomass in geochemical studies. Their chemical transformations during hydrothermal alteration provide insights into the changes in lignin, a key plant component (Vane & Abbott, 1999).
In Cancer Research
Compounds derived from 6-methoxy-2-ethenyl-phenol are used in cancer research for their potential cytotoxic effects on cancer cells. Some of these compounds show promising results in inducing apoptotic death in cancerous cells, suggesting their potential in cancer therapy (Faghih et al., 2018).
Effects on Molecular Structures
The presence of methoxy groups in phenolic compounds like 2-ethenyl-6-methoxy-phenol affects molecular structures, influencing properties such as bond dissociation enthalpies and hydrogen bonding. These properties are crucial in understanding the antioxidant behavior and stability of these compounds (Heer et al., 1999).
Environmental Contaminant Studies
Phenolic and methoxylated compounds are investigated for their presence in the environment and their potential impact on human health. Studies focus on their concentration in various biological samples and environmental matrices, providing insights into exposure routes and effects (Fujii et al., 2014).
Chemical Synthesis and Characterization
Compounds based on 6-methoxy-2-ethenyl-phenol are synthesized and characterized for various applications, including the development of new materials and understanding molecular interactions (Yeap et al., 1998).
Natural Compound Identification
Studies focused on identifying natural compounds often find phenolic derivatives, including those similar to 2-ethenyl-6-methoxy-phenol, in various plants. These findings contribute to the understanding of plant biochemistry and potential medicinal applications (Liu Ym et al., 1993).
Eigenschaften
CAS-Nummer |
120550-69-8 |
|---|---|
Produktname |
Phenol, 2-ethenyl-6-methoxy- |
Molekularformel |
C9H10O2 |
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
2-ethenyl-6-methoxyphenol |
InChI |
InChI=1S/C9H10O2/c1-3-7-5-4-6-8(11-2)9(7)10/h3-6,10H,1H2,2H3 |
InChI-Schlüssel |
ZMAYRLMREZOVLE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1O)C=C |
Kanonische SMILES |
COC1=CC=CC(=C1O)C=C |
Andere CAS-Nummern |
120550-69-8 |
Synonyme |
Phenol, 2-ethenyl-6-methoxy- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

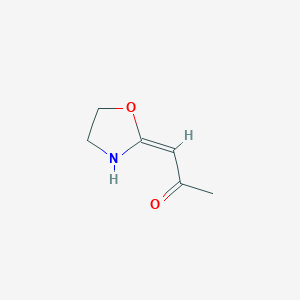

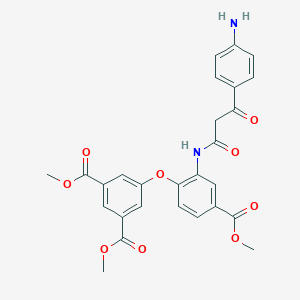

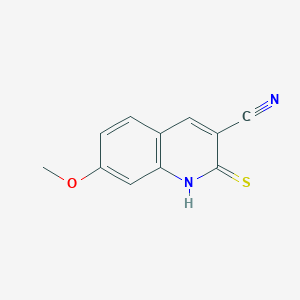

![2-[[(2S)-1-[[2-amino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B38028.png)





